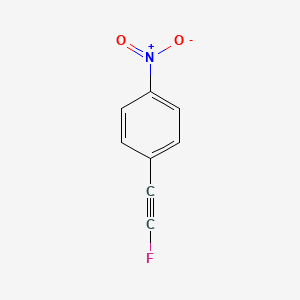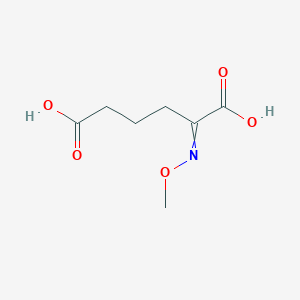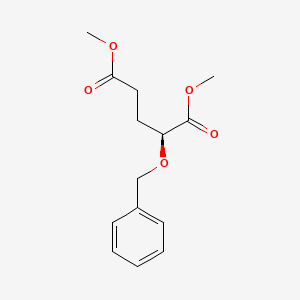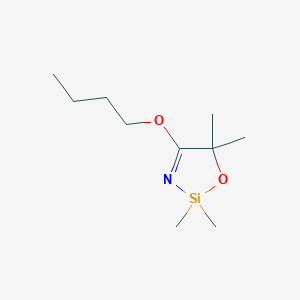
Fluoromethane--helium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoromethane–helium (1/1) is a compound consisting of fluoromethane (CH₃F) and helium (He) in a 1:1 ratio. Fluoromethane is a simple organofluorine compound, while helium is a noble gas. This combination is often studied for its unique properties and interactions, particularly in low-temperature physics and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluoromethane can be synthesized through the reaction of methanol with hydrogen fluoride. The reaction is typically carried out under controlled conditions to ensure the proper formation of fluoromethane:
CH3OH+HF→CH3F+H2O
Industrial Production Methods
In industrial settings, fluoromethane is produced using similar methods but on a larger scale. The process involves the careful handling of hydrogen fluoride due to its corrosive nature. The resulting fluoromethane is then purified and stored under appropriate conditions.
Chemical Reactions Analysis
Types of Reactions
Fluoromethane undergoes various types of chemical reactions, including:
Substitution Reactions: Fluoromethane can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: While fluoromethane is relatively stable, it can undergo oxidation under specific conditions to form carbonyl compounds.
Common Reagents and Conditions
Common reagents used in reactions with fluoromethane include strong nucleophiles like hydroxide ions and other halides. The reactions are typically carried out under controlled temperatures to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving fluoromethane depend on the type of reaction. For example, in nucleophilic substitution reactions, the product would be a new compound where the fluorine atom is replaced by another group.
Scientific Research Applications
Fluoromethane–helium (1/1) has several scientific research applications:
Low-Temperature Physics: The combination is used to study rotational relaxation and other low-temperature phenomena.
Spectroscopy: It is used in various spectroscopic techniques to understand molecular interactions and dynamics.
Chemical Kinetics: Researchers use this compound to study reaction mechanisms and rates at low temperatures.
Mechanism of Action
The mechanism by which fluoromethane–helium (1/1) exerts its effects involves the interaction between the polar fluoromethane molecule and the inert helium atom. The helium atom acts as a buffer gas, influencing the rotational and translational dynamics of fluoromethane .
Comparison with Similar Compounds
Similar Compounds
Methane (CH₄): Similar in structure but lacks the fluorine atom, resulting in different chemical properties.
Chloromethane (CH₃Cl): Similar halogenated compound but with chlorine instead of fluorine, leading to different reactivity and applications.
Bromomethane (CH₃Br): Another halogenated methane with bromine, used in different industrial applications.
Uniqueness
Fluoromethane is unique due to the presence of the highly electronegative fluorine atom, which significantly influences its chemical behavior and interactions. The combination with helium further adds to its unique properties, making it valuable for specific scientific studies .
Properties
CAS No. |
863991-83-7 |
|---|---|
Molecular Formula |
CH3FHe |
Molecular Weight |
38.036 g/mol |
IUPAC Name |
fluoromethane;helium |
InChI |
InChI=1S/CH3F.He/c1-2;/h1H3; |
InChI Key |
OLEJFZVVGSFOCO-UHFFFAOYSA-N |
Canonical SMILES |
[He].CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide](/img/structure/B14202273.png)
![Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile](/img/structure/B14202275.png)
![Benzoic acid, 4-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-, methyl ester](/img/structure/B14202290.png)

![2',3'-Dimethoxy[1,1'-biphenyl]-2-ol](/img/structure/B14202300.png)




![Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14202329.png)
![4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide](/img/structure/B14202335.png)
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide](/img/structure/B14202337.png)
![N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine](/img/structure/B14202338.png)
